9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-ol, benzilic acid ester, maleate
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Overview
Description
9-Methyl-3-oxa-9-azabicyclo(331)nonan-7-ol, benzilic acid ester, maleate is a complex organic compound known for its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-ol, benzilic acid ester, maleate typically involves multiple steps. The initial step often includes the formation of the bicyclic core structure, followed by the introduction of the ester and maleate groups. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes rigorous quality control measures to maintain consistency and safety standards.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-ol, benzilic acid ester, maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-ol, benzilic acid ester, maleate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-ol, benzilic acid ester, maleate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism may vary depending on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-one
- 9-Methyl-3-thia-9-azabicyclo(3.3.1)nonan-7-ol
- 9-Benzyl-9-azabicyclo(3.3.1)nonan-3-one
Uniqueness
What sets 9-Methyl-3-oxa-9-azabicyclo(3.3.1)nonan-7-ol, benzilic acid ester, maleate apart from similar compounds is its unique combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
102504-18-7 |
---|---|
Molecular Formula |
C26H29NO8 |
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;(9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-yl) 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H25NO4.C4H4O4/c1-23-18-12-20(13-19(23)15-26-14-18)27-21(24)22(25,16-8-4-2-5-9-16)17-10-6-3-7-11-17;5-3(6)1-2-4(7)8/h2-11,18-20,25H,12-15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
InChI Key |
CUGFLMJGOOFJET-BTJKTKAUSA-N |
Isomeric SMILES |
CN1C2CC(CC1COC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1C2CC(CC1COC2)OC(=O)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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